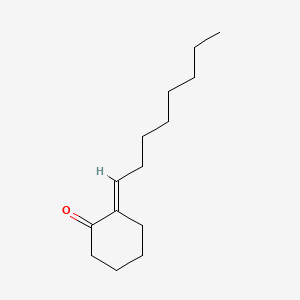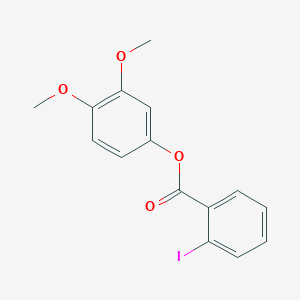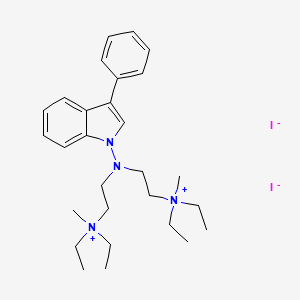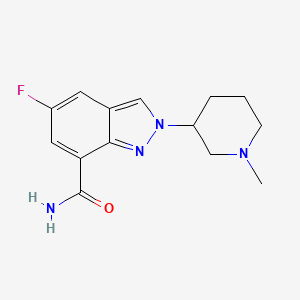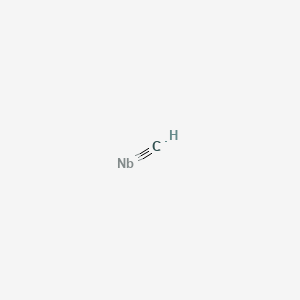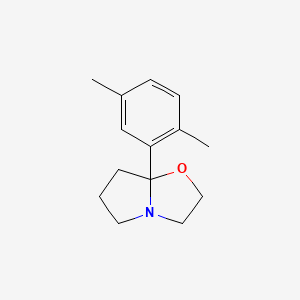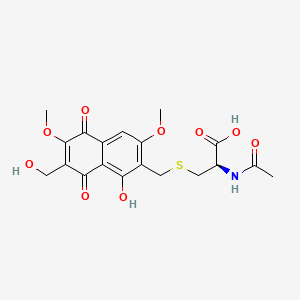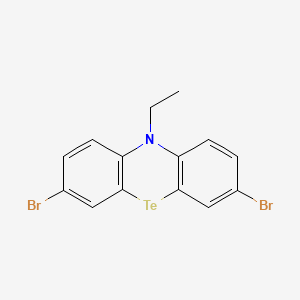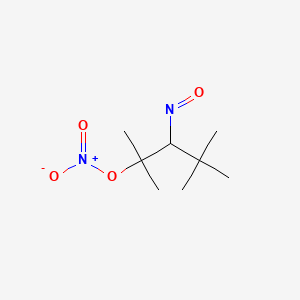
Pyridine-2,3,4,6-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2,3,4,6-tetracarboxylic acid is an organic compound characterized by a pyridine ring substituted with four carboxylic acid groups at the 2, 3, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: Pyridine-2,3,4,6-tetracarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of this compound esters using potassium permanganate in an alkaline medium can yield the desired tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Pyridine-2,3,4,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Pyridine-2,3,4,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including catalysts and sensors.
作用機序
The mechanism of action of pyridine-2,3,4,6-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .
類似化合物との比較
Pyridine-2,3,5,6-tetracarboxylic acid: Similar structure but different substitution pattern, leading to distinct coordination properties.
Pyridine-2,4,6-tricarboxylic acid: Fewer carboxylic acid groups, resulting in different reactivity and applications.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains a pyrazine ring instead of a pyridine ring, offering different electronic properties and coordination behavior.
Uniqueness: Pyridine-2,3,4,6-tetracarboxylic acid is unique due to its specific substitution pattern, which allows for versatile coordination modes and the formation of diverse metal-organic frameworks. Its rich coordination sites and low symmetry make it an elegant ligand for synthesizing complex structures .
特性
CAS番号 |
90673-26-0 |
|---|---|
分子式 |
C9H5NO8 |
分子量 |
255.14 g/mol |
IUPAC名 |
pyridine-2,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
AFQJVELYNRTKQF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



